molecular formula C6H10N2O B15215185 N-Ethyl-3-methyl-1,2-oxazol-5-amine CAS No. 68764-59-0

N-Ethyl-3-methyl-1,2-oxazol-5-amine

Cat. No.: B15215185
CAS No.: 68764-59-0
M. Wt: 126.16 g/mol
InChI Key: GVONDJIPXGUCHI-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of N-Ethyl-3-methylisoxazol-5-amine often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are eco-friendly and produce less waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methylisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .

Scientific Research Applications

N-Ethyl-3-methylisoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: Similar in structure but lacks the ethyl group.

    5-Amino-3-methylisoxazole: Similar but with an amino group at the 5-position.

    N-Methyl-3-methylisoxazol-5-amine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-3-methylisoxazol-5-amine is unique due to the presence of both an ethyl group and an amino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

68764-59-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-ethyl-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)8-9-6/h4,7H,3H2,1-2H3

InChI Key

GVONDJIPXGUCHI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NO1)C

Origin of Product

United States

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